molecular formula C26H16Cl2N4O5 B12030775 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) CAS No. 765278-34-0

4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate)

Cat. No.: B12030775
CAS No.: 765278-34-0
M. Wt: 535.3 g/mol
InChI Key: ISCQQFKXOHAEKS-XAZZYMPDSA-N
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Description

4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is a complex organic compound that belongs to the class of aromatic heterocycles This compound is characterized by the presence of a pyrazine ring, a hydrazone linkage, and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound, which is then reacted with 1,3-phenylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-chlorobenzoate
  • 4-Chloro-2-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-chlorobenzoate

Uniqueness

4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

765278-34-0

Molecular Formula

C26H16Cl2N4O5

Molecular Weight

535.3 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C26H16Cl2N4O5/c27-19-6-1-16(2-7-19)25(34)36-21-10-5-18(14-31-32-24(33)22-15-29-11-12-30-22)23(13-21)37-26(35)17-3-8-20(28)9-4-17/h1-15H,(H,32,33)/b31-14+

InChI Key

ISCQQFKXOHAEKS-XAZZYMPDSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=NC=CN=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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